(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide
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Overview
Description
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a trifluoromethyl group, a chloro-substituted phenyl ring, and a prop-2-enamide moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with an appropriate acylating agent to form an intermediate.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 4-methylbenzaldehyde under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Methanesulfonyl chloride
Uniqueness
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C17H13ClF3NO |
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Molecular Weight |
339.7 g/mol |
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H13ClF3NO/c1-11-2-4-12(5-3-11)6-9-16(23)22-15-10-13(17(19,20)21)7-8-14(15)18/h2-10H,1H3,(H,22,23)/b9-6+ |
InChI Key |
MDZCPRZACBHGOM-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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